5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. Common synthetic methods include:
Cyclization of 2-aminothiophenols with CO2: This method involves the use of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure.
Diazo-coupling reactions: This involves the reaction between aniline derivatives and benzothiazole intermediates at lower temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxylic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. Molecular docking studies have shown that this compound can bind to the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(1H-pyrazol-1-yl)benzothiazole: Similar structure but lacks the carboxylic acid group.
5-Methoxy-1H-benzimidazol-2-thiol: Contains a benzimidazole ring instead of a benzothiazole ring.
Uniqueness
5-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a benzothiazole and pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H12N4O4S |
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Molecular Weight |
332.34 g/mol |
IUPAC Name |
5-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O4S/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(22-2)5-10(9)23-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19) |
InChI Key |
BCVRKKIEQLCZSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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